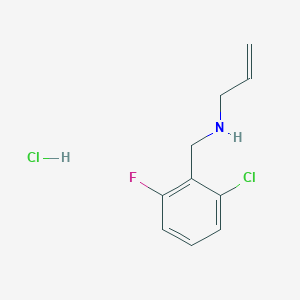

N-(2-Chloro-6-fluorobenzyl)-2-propen-1-amine hydrochloride

Description

N-(2-Chloro-6-fluorobenzyl)-2-propen-1-amine hydrochloride is a secondary amine derivative characterized by a benzyl group substituted with chlorine and fluorine at the 2- and 6-positions, respectively, and an allylamine (2-propen-1-amine) moiety attached to the nitrogen. The hydrochloride salt enhances its water solubility and stability, making it suitable for pharmaceutical and agrochemical applications . This compound is part of a broader class of benzylamine derivatives, which are critical intermediates in synthesizing bioactive molecules due to their versatile reactivity .

Properties

IUPAC Name |

N-[(2-chloro-6-fluorophenyl)methyl]prop-2-en-1-amine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11ClFN.ClH/c1-2-6-13-7-8-9(11)4-3-5-10(8)12;/h2-5,13H,1,6-7H2;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FNLXBXVLTRXLOB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCNCC1=C(C=CC=C1Cl)F.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12Cl2FN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Chloro-6-fluorobenzyl)-2-propen-1-amine hydrochloride typically involves the reaction of 2-chloro-6-fluorobenzyl chloride with an appropriate amine under controlled conditions. The reaction is usually carried out in the presence of a base to facilitate the nucleophilic substitution reaction. The resulting product is then converted to its hydrochloride salt form by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(2-Chloro-6-fluorobenzyl)-2-propen-1-amine hydrochloride can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound to its reduced forms, potentially altering its chemical properties.

Substitution: The chloro and fluoro substituents on the benzyl group can participate in substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.

Scientific Research Applications

Drug Development

N-(2-Chloro-6-fluorobenzyl)-2-propen-1-amine hydrochloride has shown significant promise in pharmaceutical research. Its unique structural characteristics make it suitable for developing new drugs targeting various biological pathways. The compound's ability to interact with specific receptors suggests potential applications in treating conditions related to neurotransmitter imbalances, such as depression and anxiety disorders.

Interaction Studies

Research has focused on the interaction of this compound with various biological targets, particularly its binding affinity to serotonin receptors. Initial studies indicate that the presence of chlorine and fluorine substituents may enhance its biological activity compared to structurally similar compounds. Further investigations are necessary to elucidate its pharmacological profile fully.

Chemical Reactivity

The amine functional group in this compound allows it to participate in nucleophilic substitution reactions. The reactivity of this compound can be leveraged for synthesizing derivatives that may possess enhanced or altered pharmacological properties.

Biochemical Pathways

The compound's interaction with cellular signaling pathways has been explored, revealing its potential influence on gene expression and cellular metabolism. These properties make it a candidate for further research into its effects on cellular functions, which could lead to new therapeutic strategies.

Case Study 1: Antidepressant Properties

A study investigated the antidepressant-like effects of this compound in animal models. The results indicated that administration of the compound led to significant reductions in depressive behaviors, suggesting its potential as a novel antidepressant agent. The mechanism was hypothesized to involve modulation of serotonin levels in the brain.

Case Study 2: Antimicrobial Activity

Another research effort evaluated the antimicrobial properties of this compound against various bacterial strains. The findings demonstrated that this compound exhibited notable antibacterial activity, particularly against Gram-positive bacteria, suggesting its utility in developing new antimicrobial agents.

Mechanism of Action

The mechanism of action of N-(2-Chloro-6-fluorobenzyl)-2-propen-1-amine hydrochloride involves its interaction with specific molecular targets. The chloro and fluoro substituents can influence its binding affinity and selectivity towards these targets. The compound may modulate various biochemical pathways, leading to its observed effects.

Comparison with Similar Compounds

Table 1: Comparative Analysis of N-(2-Chloro-6-fluorobenzyl)-2-propen-1-amine Hydrochloride and Analogs

Reactivity and Physicochemical Properties

- This reactivity is valuable in drug design for covalent binding or prodrug strategies .

- Solubility : The hydrochloride salt form significantly increases water solubility compared to free bases (e.g., SC-30225), enhancing bioavailability .

- Volatility : Unlike allylamine (2-propen-1-amine), which has high vapor pressure (196 mm Hg at 20°C), the benzyl substitution in the target compound reduces volatility, mitigating inhalation hazards .

Research Findings and Industrial Relevance

Recent studies highlight the role of halogenated benzylamines in drug discovery:

- Synthetic Versatility : Compounds like N-(2-Chloro-6-fluorobenzyl)propan-2-amine (BD288562) are optimized for scaled production, reflecting industrial demand for tunable intermediates .

- Steric Effects : Cyclopropanamine derivatives (e.g., CAS 1050213-37-0) exhibit modified binding kinetics in receptor assays, underscoring the impact of steric bulk on bioactivity .

Biological Activity

N-(2-Chloro-6-fluorobenzyl)-2-propen-1-amine hydrochloride is a compound with significant biological activity, particularly in pharmacological contexts. This article explores its mechanisms of action, biochemical properties, and potential therapeutic applications, supported by relevant data and case studies.

Chemical Structure and Properties

- Molecular Formula : C10H12ClFN

- Molar Mass : 236.11 g/mol

- Chemical Structure : The compound features a chlorinated and fluorinated benzyl group attached to a propen-1-amine structure, which enhances its reactivity and biological interactions.

This compound primarily acts as a serotonin receptor agonist , particularly targeting the 5-HT2A and 5-HT2C receptors. This interaction leads to various downstream effects, including:

- Increased Neurotransmitter Release : Activation of these serotonin receptors results in elevated levels of dopamine (DA), serotonin (5-HT), and glutamate in the central nervous system, which can influence mood, cognition, and perception.

Biological Activity

The compound exhibits several notable biological activities:

- Antiviral Activity : Research indicates that derivatives of this compound have shown potent activity against HIV-1, with some exhibiting picomolar efficacy. The presence of the 2-chloro-6-fluoro substituent has been linked to enhanced antiviral properties .

- Neuropharmacological Effects : this compound has been studied for its potential application in treating neurological disorders due to its ability to modulate serotonin pathways .

- Cellular Effects : In vitro studies demonstrate that this compound influences cellular signaling pathways, gene expression, and metabolic processes in various cell types.

Study on Antiviral Efficacy

A comparative study evaluated the efficacy of N-(2-Chloro-6-fluorobenzyl)-2-propen-1-amine derivatives against HIV-1. The results indicated that compounds with specific structural modifications exhibited significant antiviral activity, outperforming related compounds without such modifications. Notably, the 2-chloro and 6-fluoro substitutions were critical for enhancing binding affinity to viral targets .

Neuropharmacological Assessment

In a controlled laboratory setting, the neuropharmacological effects of this compound were assessed through behavioral assays in animal models. Results showed that administration led to increased locomotor activity and altered anxiety-like behaviors, suggesting potential applications in treating mood disorders.

The compound's interaction with various enzymes and receptors highlights its biochemical significance:

| Property | Value |

|---|---|

| Binding Affinity | High for 5-HT2A/C receptors |

| Solubility | Soluble in water |

| Lipophilicity | Moderate |

| Metabolism | Primarily hepatic |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-(2-Chloro-6-fluorobenzyl)-2-propen-1-amine hydrochloride, and how can intermediates be characterized?

- Methodology : A common approach involves nucleophilic substitution of 2-chloro-6-fluorobenzyl chloride with allylamine derivatives under basic conditions, followed by HCl salt formation. Key intermediates (e.g., 2-chloro-6-fluorobenzyl chloride) can be synthesized via chlorination of fluorinated toluene analogs. Characterization should include /-NMR to confirm substitution patterns and LC-MS to verify purity. For structural analogs, SMILES strings and InChI keys (e.g.,

InChI=1S/C8H9ClFN.ClH...from ) are critical for cross-referencing spectral data .

Q. How can researchers assess the hydrolytic stability of this compound under varying pH conditions?

- Methodology : Conduct accelerated stability studies by incubating the compound in buffers (pH 3–9) at 40°C. Monitor degradation via HPLC-UV/Vis, tracking retention time shifts or new peaks. Compare with structurally similar compounds (e.g., ’s chloro-fluorophenyl acetamide derivatives) to predict degradation pathways. Quantify half-life () using first-order kinetics models .

Q. What analytical techniques are optimal for confirming the hydrochloride salt form?

- Methodology : Use X-ray powder diffraction (XRPD) to identify crystalline salt forms, complemented by thermogravimetric analysis (TGA) to detect water loss. FT-IR can confirm protonation of the amine group (e.g., N–H stretching at ~2500 cm). For analogs, InChI descriptors (e.g.,

InChIKey=SYEIQRWDGGTWSP...in ) aid in database matching .

Advanced Research Questions

Q. How does the spatial arrangement of the chloro-fluoro substituents influence intermolecular interactions in solid-state structures?

- Methodology : Perform single-crystal X-ray diffraction (SCXRD) to analyze packing motifs. For example, ’s 3-(2-chloro-6-fluorophenyl) derivative shows bent-core molecular geometry (144° angle), with halogen bonding between Cl/F and adjacent aromatic rings. Computational modeling (e.g., DFT) can quantify interaction energies and predict solubility .

Q. What strategies resolve contradictions in bioactivity data between in vitro and in vivo models for this compound?

- Methodology : Compare metabolic stability using liver microsomes or hepatocyte assays. For instance, ’s chloro-containing azaphospholo derivatives showed high in vitro antimicrobial activity but poor in vivo efficacy due to rapid glucuronidation. Adjust dosing regimens or use prodrug approaches to enhance bioavailability .

Q. How can structure-activity relationships (SAR) guide the design of analogs with improved selectivity?

- Methodology : Systematically modify the propenylamine chain (e.g., substituting with cyano or hydroxy groups as in ) and evaluate bioactivity. For agrochemical applications (), introduce polar groups (e.g., -OH) to reduce non-target toxicity while retaining pesticidal efficacy. QSAR models can prioritize synthetic targets .

Q. What environmental fate studies are critical for assessing ecotoxicity of this compound?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.